molecular formula C22H22N4O3S B2461654 N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine CAS No. 862761-76-0

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine

Cat. No.: B2461654
CAS No.: 862761-76-0
M. Wt: 422.5
InChI Key: ABIXXUYHIWJBDO-UHFFFAOYSA-N
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Description

The compound N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine features a central oxazole ring substituted at position 4 with a phenylsulfonyl group (electron-withdrawing), at position 2 with an o-tolyl (2-methylphenyl) group (sterically bulky and lipophilic), and at position 5 with a propylamine side chain terminating in an imidazole moiety.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(3-imidazol-1-ylpropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-17-8-5-6-11-19(17)20-25-22(30(27,28)18-9-3-2-4-10-18)21(29-20)24-12-7-14-26-15-13-23-16-26/h2-6,8-11,13,15-16,24H,7,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIXXUYHIWJBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine, commonly referred to as compound 862761-76-0, is a synthetic organic compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S, with a molecular weight of 422.5 g/mol. The compound features an imidazole ring, a sulfonamide group, and an oxazole moiety, which are critical for its biological activity.

PropertyValue
CAS Number862761-76-0
Molecular FormulaC22H22N4O3S
Molecular Weight422.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies have indicated that compounds containing imidazole and oxazole rings often exhibit significant inhibitory effects on enzymes such as kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases.

Antimicrobial Activity

Research has shown that imidazole derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies using the cylinder well diffusion method revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties through various assays targeting different cancer cell lines. In vitro studies indicated that it effectively inhibited cell proliferation in leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .

Study 1: Antibacterial Activity

A study conducted by Jain et al. synthesized several imidazole derivatives, including this compound. The antimicrobial activity was assessed against S. aureus and E. coli, showing promising results with certain derivatives achieving MIC values lower than those of conventional antibiotics .

Study 2: Anticancer Evaluation

In another study focusing on the anticancer potential of imidazole derivatives, this compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values suggesting strong activity against specific cancer types .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Side Chain Key Properties/Biological Implications
Target Compound Oxazole o-Tolyl Phenylsulfonyl Imidazolylpropylamine High lipophilicity; potential H-bonding
4-Fluorophenylsulfonyl analog () Oxazole p-Tolyl 4-Fluorophenylsulfonyl Imidazolylpropylamine Enhanced metabolic stability
Benzothiazole analog () Benzothiazole Chlorine, Methyl Imidazolylpropylamine DNA intercalation potential
Quinazoline analog () Quinazoline Bromophenyl Imidazolylpropylamine Kinase inhibition
Morpholine-substituted oxazole () Oxazole Chlorophenyl Phenylsulfonyl Morpholinylpropylamine Increased hydrophilicity
MMV3 () Imidazo-thiadiazole 5-Bromopyridin-3-yl Imidazolylpropylamine Halogen bonding; metal chelation

Research Findings and Implications

  • Electronic Effects : Phenylsulfonyl groups () enhance electron withdrawal, stabilizing negative charges in enzymatic active sites. Fluorine or chlorine substituents further modulate reactivity .
  • Biological Activity : Imidazole-containing analogs () show promise in antimicrobial and antitumor contexts, likely due to imidazole’s metal-coordinating ability .

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